N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine
CAS No.: 168084-99-9
Cat. No.: VC20415433
Molecular Formula: C15H16ClNO
Molecular Weight: 261.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168084-99-9 |
|---|---|
| Molecular Formula | C15H16ClNO |
| Molecular Weight | 261.74 g/mol |
| IUPAC Name | 1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C15H16ClNO/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12/h2-9,17H,10-11H2,1H3 |
| Standard InChI Key | KDCREKOPMHAQDB-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl |
Introduction
N-{3-[(4-Chlorobenzyl)oxy]benzyl}-N-methylamine is an organic compound with the molecular formula and a molecular weight of 261.74 g/mol. It features a benzylamine core substituted with a 4-chlorobenzyl group and an ether linkage. This compound belongs to the class of aromatic amines, which are widely studied for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Structural Characteristics
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Chemical Structure: The compound consists of a benzene ring substituted at the 3-position with a (4-chlorobenzyl)oxy group and at the nitrogen atom with a methyl group.
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Key Functional Groups:
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Ether linkage (-O-) connecting the benzene and 4-chlorobenzyl groups.
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Secondary amine (-NH-) functionalized with a methyl group.
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A chlorine atom attached to the para position of the benzyl ring.
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| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.74 g/mol |
| Functional Groups | Ether, Secondary Amine, Chlorobenzene |
Synthesis
The synthesis of N-{3-[(4-Chlorobenzyl)oxy]benzyl}-N-methylamine typically involves:
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Starting Materials:
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4-Chlorobenzyl alcohol.
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A benzaldehyde derivative.
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Methylamine or its derivatives.
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Reaction Pathway:
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Formation of an ether bond via nucleophilic substitution between the hydroxyl group of 4-chlorobenzyl alcohol and a suitable benzaldehyde derivative.
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Subsequent reductive alkylation using methylamine to introduce the secondary amine functionality.
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The reaction conditions are optimized to ensure high yield and purity, often involving catalysts or reagents like potassium carbonate or palladium-based systems.
Applications
This compound is primarily studied for its potential applications in:
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Pharmaceutical Chemistry:
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Aromatic amines like this compound are often explored as intermediates in drug discovery due to their biological activity.
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Potential roles include anti-inflammatory or antimicrobial agents, although specific bioactivity data for this compound are not yet widely available.
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Material Science:
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Its aromatic nature makes it useful in synthesizing polymers or advanced materials requiring electron-rich aromatic systems.
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Analytical Data
To confirm the structure and purity of N-{3-[(4-Chlorobenzyl)oxy]benzyl}-N-methylamine, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies proton () and carbon () environments in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight (261.74 g/mol). |
| IR Spectroscopy | Detects functional groups like ether (C-O stretch) and amine (N-H stretch). |
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